molecular formula C18H10N4O2 B12553075 4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile CAS No. 185388-82-3

4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B12553075
CAS No.: 185388-82-3
M. Wt: 314.3 g/mol
InChI Key: DPFHFDPJKFNNPU-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile is a complex organic compound featuring two pyridine rings attached to a benzene core with dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of pyridine derivatives with a benzene core substituted with dicarbonitrile groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzene and pyridine derivatives .

Scientific Research Applications

4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

185388-82-3

Molecular Formula

C18H10N4O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-pyridin-2-yloxy-5-pyridin-3-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H10N4O2/c19-10-13-8-16(23-15-4-3-6-21-12-15)17(9-14(13)11-20)24-18-5-1-2-7-22-18/h1-9,12H

InChI Key

DPFHFDPJKFNNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3

Origin of Product

United States

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